molecular formula C16H26 B11749433 p-Dipentylbenzene CAS No. 6796-33-4

p-Dipentylbenzene

Cat. No.: B11749433
CAS No.: 6796-33-4
M. Wt: 218.38 g/mol
InChI Key: CXWRJMLBHKPDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Dipentylbenzene (IUPAC: 1,4-dipentylbenzene) is a para-substituted benzene derivative featuring two linear pentyl (-C₅H₁₁) groups attached to the benzene ring. Substituted benzenes are critical in organic chemistry for applications ranging from polymer precursors to solvents, with substituent groups heavily influencing physical and chemical behavior .

Properties

CAS No.

6796-33-4

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

1,4-dipentylbenzene

InChI

InChI=1S/C16H26/c1-3-5-7-9-15-11-13-16(14-12-15)10-8-6-4-2/h11-14H,3-10H2,1-2H3

InChI Key

CXWRJMLBHKPDAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCCCC

Origin of Product

United States

Preparation Methods

1,4-Dipentylbenzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

1,4-Dipentylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dipentylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the pentyl groups can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Structural and Physical Properties

  • Branching vs. Linear Chains: 1,4-Di-tert-pentylbenzene (tert-pentyl groups) likely exhibits lower melting points and higher solubility in nonpolar solvents compared to linear analogs due to reduced molecular packing efficiency .
  • Cyclic vs.
  • Unsaturated Groups : p-Divinylbenzene’s vinyl substituents (C=C bonds) contribute to its use in crosslinking polymers (e.g., styrene-divinylbenzene copolymers). Its lower molecular weight (130.19 g/mol) and density (0.914 g/mL) reflect reduced van der Waals interactions .

Chemical Reactivity

  • Oxidation Sensitivity : Di-p-methylbenzylbenzene oxidizes to diketones (e.g., p-xylyloyl-p-methylbenzylbenzene, m.p. 192°C) under strong oxidizing conditions, suggesting that linear alkyl-substituted benzenes may undergo similar reactions .
  • Stability : Cyclohexyl and tert-pentyl groups likely confer greater resistance to oxidation compared to linear chains due to steric protection of C-H bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.